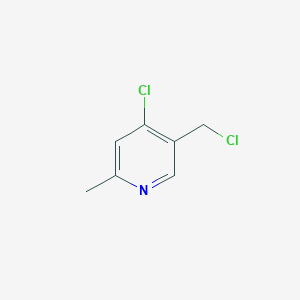

4-Chloro-5-(chloromethyl)-2-methylpyridine

Description

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

4-chloro-5-(chloromethyl)-2-methylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3 |

InChI Key |

GYTWIVQETKMJDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)CCl)Cl |

Origin of Product |

United States |

Scientific Research Applications

4-Chloro-5-(chloromethyl)-2-methylpyridine is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-5-(chloromethyl)-2-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

a. 5-(Chloromethyl)-2-methylpyridine (CAS 52426-66-1)

- Structure : Chloromethyl at position 5, methyl at position 2.

- Key Differences: Lacks the chlorine substituent at position 4.

- Applications : Used as an intermediate in drug synthesis, similar to 4-chloro derivatives .

b. 4-Chloro-5-fluoro-2-methylpyridine

- Structure : Chlorine at position 4, fluorine at position 5, methyl at position 2.

- Key Differences : Fluorine’s electronegativity and smaller size compared to chloromethyl may enhance metabolic stability in pharmaceutical applications. The absence of a reactive chloromethyl group limits its utility in further derivatization .

c. 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine

- Structure : Hydroxymethyl at position 4, chlorine at position 2, fluorine at position 5.

- Key Differences : The hydroxymethyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This contrasts with the chloromethyl group’s propensity for alkylation reactions .

d. 3-(Chloromethyl)-2-methylpyridine•HCl

- Structure : Chloromethyl at position 3, methyl at position 2.

- The HCl salt form enhances crystallinity (melting point data unavailable) .

Physicochemical Properties

Comparative data from analogs suggest:

- Molecular Weight: Chloromethyl-containing pyridines (e.g., 5-(chloromethyl)-2-methylpyridine) have molecular weights ~140–150 g/mol, while 4-chloro derivatives (e.g., 4-amino-2-chloro-5-methylpyridine) range up to 142.59 g/mol .

- Melting Points: Pyridine derivatives with multiple halogens (e.g., hexahydroquinoline analogs) show higher melting points (268–287°C), attributed to increased molecular symmetry and intermolecular interactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at both the 4-chloro and 5-chloromethyl positions.

Key Findings :

-

The 4-chloro group is more reactive toward amines and alkoxides due to electron-withdrawing effects of the pyridine ring .

-

The chloromethyl group at position 5 participates in SN2 reactions, forming alcohols or ethers under basic conditions .

Oxidation and Reduction

The chloromethyl group and pyridine ring are susceptible to redox transformations.

Mechanistic Insights :

-

Oxidation of the chloromethyl group proceeds via radical intermediates, forming carboxylic acids or ketones depending on the catalyst .

-

Reduction with LiAlH₄ selectively removes the chloromethyl group while preserving the pyridine ring .

Cross-Coupling Reactions

The 4-chloro substituent enables participation in metal-catalyzed coupling reactions.

Optimization Data :

-

Coupling efficiency depends on the steric bulk of the palladium catalyst and base (e.g., K₂CO₃ > Cs₂CO₃) .

Rearrangement Reactions

The chloromethyl group participates in carbonium ion-mediated rearrangements.

Example :

Under acidic conditions (MsOH, CH₂Cl₂), the chloromethyl group forms a transient carbonium ion, leading to methyl migration and generating 4-chloro-2-methyl-5-(β-trifluoroethoxy)pyridazinone as a byproduct .

Conditions :

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

| Reaction | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Intramolecular cyclization | CuI, L-proline, DMSO, 120°C | Pyrido[2,3-d]pyrimidin-4(3H)-one | 65% |

Key Observation :

-

Cyclization proceeds via Ullmann-type coupling, facilitated by the proximity of the chloromethyl and chloro groups .

Stability Under Thermal and pH Conditions

The compound degrades under extreme conditions:

| Condition | Observation | Source |

|---|---|---|

| pH < 2 (HCl, 60°C) | Hydrolysis to 5-(hydroxymethyl) derivative | |

| T > 150°C | Dechlorination and ring decomposition |

Comparative Reactivity of Structural Analogs

Reactivity varies with substituent positions:

| Compound | Reaction with POCl₃ (100°C) | Relative Rate | Source |

|---|---|---|---|

| 4-Chloro-5-(chloromethyl)-2-methylpyridine | Full conversion in 2 h | 1.0 | |

| 2-Chloro-5-methylpyridine | Partial conversion (<50%) | 0.3 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-5-(chloromethyl)-2-methylpyridine, and how do reaction conditions influence product yield and purity?

- Answer : The synthesis of chloromethyl-substituted pyridines typically involves chloromethylation of precursor pyridine derivatives. For example, chloromethylation of 2-methylpyridine using formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride is a standard method . Reaction conditions such as temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents significantly affect yield and purity. Industrial-scale synthesis may employ continuous flow processes to enhance reproducibility . Contaminants like unreacted starting materials or byproducts (e.g., di-chlorinated derivatives) require purification via crystallization or column chromatography .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl and chloromethyl groups at positions 2, 4, and 5 on the pyridine ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHClN) and isotopic patterns .

- Infrared (IR) Spectroscopy : Detection of C-Cl (600–800 cm) and C-N (1200–1350 cm) stretches .

- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for chloromethylation of pyridine derivatives?

- Answer : Discrepancies in yields often arise from variations in:

- Catalyst Activity : Zinc chloride purity and hydration state can alter reaction kinetics .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions compared to non-polar solvents .

- Temperature Gradients : Small deviations (±5°C) in exothermic reactions can lead to over-chlorination .

- Analytical Methods : Yield calculations using GC-MS vs. H NMR integration may differ due to residual solvents .

- Mitigation : Standardize catalyst preparation, use in situ monitoring (e.g., FTIR), and report detailed reaction parameters .

Q. What strategies are effective for optimizing nucleophilic substitution reactions involving the chloromethyl group in this compound?

- Answer : The chloromethyl group’s reactivity enables substitutions with amines, thiols, or alkoxides. Optimization strategies include:

- Solvent Selection : Polar solvents (e.g., DMSO) enhance nucleophilicity but may reduce selectivity. Additives like KI can stabilize transition states .

- Temperature Control : Lower temperatures (0–25°C) minimize competing elimination pathways .

- Protecting Groups : Temporary protection of the pyridine nitrogen (e.g., with Boc groups) can prevent unwanted coordination .

- Table : Example reaction outcomes with different nucleophiles:

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NH | EtOH | 25 | 72 | Di-substituted |

| SH | DMF | 50 | 65 | Disulfides |

| OMe | THF | 0 | 88 | None detected |

Data adapted from pyridine derivative studies .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing chlorine atoms at positions 4 and 5 deactivate the pyridine ring, reducing susceptibility to electrophilic attack. However, the chloromethyl group at position 5 acts as a leaving group in SN2 reactions. Computational studies (DFT) suggest the methyl group at position 2 provides steric hindrance, directing nucleophilic attacks to position 5 . For Suzuki-Miyaura couplings, pre-functionalization with boronic esters at position 3 is recommended due to favorable orbital overlap .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar chloromethylpyridine derivatives?

- Answer : Variations arise from:

- Substitution Patterns : Minor changes (e.g., chloro vs. fluoro at position 4) drastically alter lipophilicity and membrane permeability .

- Metabolic Stability : The chloromethyl group’s susceptibility to glutathione conjugation in vivo can reduce bioavailability compared to trifluoromethyl analogs .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HepG2) or solvent carriers (DMSO vs. PBS) affect IC values .

- Key Insight : Structure-activity relationship (SAR) studies must standardize assay protocols and include metabolite profiling .

Applications in Medicinal Chemistry

Q. What role does this compound play in the synthesis of kinase inhibitors?

- Answer : The compound serves as a scaffold for ATP-binding pocket targeting. For example:

- Step 1 : Nucleophilic substitution of the chloromethyl group with piperazine yields a secondary amine linker.

- Step 2 : Functionalization at position 3 with a fluorophenyl group enhances hydrophobic interactions with kinase domains .

- Case Study : A derivative showed nanomolar inhibition of JAK2 kinase in preclinical models, though off-target effects were observed due to residual chloromethyl reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.